molecular formula C20H27O3P B572709 (S)-(3-(methoxymethoxy)-2,3-dimethylbutyl)diphenylphosphine oxide CAS No. 1263504-45-5

(S)-(3-(methoxymethoxy)-2,3-dimethylbutyl)diphenylphosphine oxide

Cat. No. B572709
M. Wt: 346.407
InChI Key: UEUUZAHLJDYELG-QGZVFWFLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(S)-(3-(methoxymethoxy)-2,3-dimethylbutyl)diphenylphosphine oxide” is a derivative of diphenylphosphine oxide . Diphenylphosphine oxide is an organophosphorus compound with the formula (C6H5)2P(O)H . It is used as a coupling partner to prepare various organophosphorus compounds via cross-coupling reaction with aryl halides in the presence of Ni/Zn catalyst .


Synthesis Analysis

The synthesis of phosphine oxides, including diphenylphosphine oxide, generally involves the oxidation of their corresponding phosphine precursors . Sodium exhibits better efficacy and selectivity than Li and K for converting Ph3P(O) to Ph2P(OM). A subsequent reaction with alkyl halides or with aryl halides in the presence of a Pd catalyst provides phosphine oxides in good to excellent yields .


Molecular Structure Analysis

The molecular formula of diphenylphosphine oxide is C12H11OP . The structure of phosphine oxides, including diphenylphosphine oxide, depends on the basicity of the phosphoryl group and the nature of the substituents on the pentavalent tetracoordinate phosphorus atom .


Chemical Reactions Analysis

Phosphine oxides, including diphenylphosphine oxide, are involved in a variety of chemical reactions. They are exciting ligand systems for the coordination chemistry of actinides, and their involvement in catalytic organic reactions including enantioselective opening of meso-epoxides, addition of silyl enol ethers, allylation with allyltributylstannane, etc .


Physical And Chemical Properties Analysis

Diphenylphosphine oxide is a white solid that is soluble in polar organic solvents . Its melting point is 56-57 °C . The average mass is 202.189 Da and the mono-isotopic mass is 202.054749 Da .

Scientific Research Applications

Application

Aminophosphine oxides (AmPOs), which have additional ‘N’ sites and highly basic ‘P=O’ groups, are exciting ligand systems for the coordination chemistry of actinides .

Method

The method involves the use of AmPOs in catalytic organic reactions including enantioselective opening of meso-epoxides, addition of silyl enol ethers, allylation with allyltributylstannane, etc .

Results

The diverse properties of the AmPOs and their metal complexes demonstrate both the scope and complexity of these systems, depending on the basicity of the phosphoryl group, and nature of the substituents on the pentavalent tetracoordinate phosphorus atom and metal .

2. Synthesis of Polyimides

Application

A fluorinated diamine, (2,5-bis(4-amino-3-trifluoromethylphenoxy)phenyl)diphenyl-phosphine oxide, was synthesized and used to prepare a series of polyimides with side diphenylphosphine oxide and trifluoromethyl groups .

Method

The method involves the high-temperature one-pot polymerization of the diamine with several commercial aromatic dianhydrides .

Results

The resulting polyimides exhibit excellent solubility in common organic solvents and are easily processed into light color transparent films. They also show good thermal stability with the glass transition temperatures from 246 to 286 °C. The limiting oxygen index values of them exceed 38.3%. At the same time, they display low water absorption (0.89—1.32%) and good mechanical properties (tensile strength: 72.3—153.24 MPa, Young’s modulus: 1.4—2.3 GPa, elongation at break: 6.9—12.5%) .

3. Catalytic Organic Reactions

Application

Aminophosphine oxides (AmPOs) have been involved in various catalytic organic reactions .

Method

The method includes enantioselective opening of meso-epoxides, addition of silyl enol ethers, and allylation with allyltributylstannane .

Results

The diverse properties of the AmPOs and their metal complexes demonstrate both the scope and complexity of these systems, depending on the basicity of the phosphoryl group, and nature of the substituents on the pentavalent tetracoordinate phosphorus atom and metal .

4. Precursors to P–N Backbone Polymeric Materials

Application

Phosphine oxides containing a P–N bond represent a major class of molecules as potential precursors to P–N backbone polymeric materials .

Method

The method involves the use of phosphine oxides containing a P–N bond in the synthesis of P–N backbone polymeric materials .

Results

The resulting polymeric materials have a wide range of applications as reagents or precursors and their involvement in a great number of transition-metal-mediated catalytic reactions and bioactivity studies .

5. Synthesis of α-Aminophosphonates

Application

Aminophosphine oxides have been used in the synthesis of α-aminophosphonates .

Method

The method involves the use of aminophosphine oxides in the formic acid catalyzed one-pot synthesis of α-aminophosphonates .

Results

The resulting α-aminophosphonates have a wide range of applications in bioactivity studies .

6. Flame-Retardant and Optical Film Materials

Application

A series of polyimides with side diphenylphosphine oxide and trifluoromethyl groups were prepared, which are promising candidates for advanced flame-retardant and optical film materials .

Method

The method involves the high-temperature one-pot polymerization of a fluorinated diamine with several commercial aromatic dianhydrides .

Results

The resulting polyimides exhibit excellent solubility in common organic solvents and are easily processed into light color transparent films. They also show good thermal stability with the glass transition temperatures from 246 to 286 °C. The limiting oxygen index values of them exceed 38.3%. At the same time, they display low water absorption (0.89—1.32%) and good mechanical properties (tensile strength: 72.3—153.24 MPa, Young’s modulus: 1.4—2.3 GPa, elongation at break: 6.9—12.5%) .

Safety And Hazards

Diphenylphosphine oxide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

While many phosphine oxides, including diphenylphosphine oxide, have already been discovered and developed, many opportunities nevertheless exist for further developments towards new extraction processes and new catalytic materials by fine-tuning the electronic and steric properties of substituents on the central phosphorus atom .

properties

IUPAC Name

[[(2S)-3-(methoxymethoxy)-2,3-dimethylbutyl]-phenylphosphoryl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27O3P/c1-17(20(2,3)23-16-22-4)15-24(21,18-11-7-5-8-12-18)19-13-9-6-10-14-19/h5-14,17H,15-16H2,1-4H3/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEUUZAHLJDYELG-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2)C(C)(C)OCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2)C(C)(C)OCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(3-(methoxymethoxy)-2,3-dimethylbutyl)diphenylphosphine oxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.